N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(4-fluorophenyl)acetamide
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Overview
Description
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(4-fluorophenyl)acetamide: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a dimethylamino group, a hydroxyethyl group, and a fluorophenyl group. Its unique chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(4-fluorophenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Dimethylamino Intermediate: The initial step involves the reaction of 4-nitrobenzaldehyde with dimethylamine under reductive conditions to form 4-(dimethylamino)benzaldehyde.
Hydroxyethylation: The 4-(dimethylamino)benzaldehyde is then subjected to a hydroxyethylation reaction using ethylene oxide or a similar reagent to introduce the hydroxyethyl group.
Acetamide Formation: The final step involves the reaction of the hydroxyethyl intermediate with 4-fluorophenylacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group in the precursor can be reduced to an amine group.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(4-fluorophenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(4-fluorophenyl)acetamide can be compared with other similar compounds, such as:
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(4-chlorophenyl)acetamide: Similar structure but with a chlorine atom instead of a fluorine atom.
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(4-bromophenyl)acetamide: Similar structure but with a bromine atom instead of a fluorine atom.
The uniqueness of this compound lies in its specific combination of functional groups, which can influence its reactivity and biological activity.
Biological Activity
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(4-fluorophenyl)acetamide is a synthetic organic compound that has attracted attention for its potential biological activities, including antimicrobial and anticancer properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Dimethylamino group : Enhances solubility and potential interaction with biological targets.
- Hydroxyethyl group : May contribute to the compound's reactivity and biological interactions.
- Fluorophenyl group : Imparts unique electronic properties that can influence biological activity.
The biological activity of this compound is thought to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes, such as cholinesterases, which are implicated in neurodegenerative diseases like Alzheimer's. Inhibition of these enzymes can lead to increased levels of neurotransmitters, potentially improving cognitive functions .
- Cellular Interaction : It may interact with cellular receptors or pathways, leading to altered cell signaling and responses.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluated various derivatives for their efficacy against bacterial strains, demonstrating that modifications in the structure can enhance activity against specific pathogens .
Anticancer Activity
In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines. For instance, derivatives with similar structural motifs have been reported to exhibit IC50 values in the low micromolar range against several cancer types. The mechanism often involves apoptosis induction and cell cycle arrest .
Case Studies and Experimental Findings
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Cholinesterase Inhibition : A study demonstrated that compounds related to this compound showed potent inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The most active derivatives exhibited IC50 values significantly lower than clinically used drugs .
Compound IC50 (µM) Target Enzyme 4m 0.092 BChE Donepezil 1.419 AChE -
Cytotoxicity Assessment : The MTT assay was employed to evaluate the cytotoxic effects on healthy cell lines (NIH3T3). Compounds demonstrated low toxicity at concentrations effective against BChE, indicating a favorable therapeutic index .
Compound IC50 (µM) Cell Line 4n >1000 NIH3T3
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-2-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O2/c1-21(2)16-9-5-14(6-10-16)17(22)12-20-18(23)11-13-3-7-15(19)8-4-13/h3-10,17,22H,11-12H2,1-2H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJFGEKFRXTVFNS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)CC2=CC=C(C=C2)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.